Cas no 1005302-01-1 (2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide)

2-Ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound featuring a tetrahydroquinoline core functionalized with a 4-fluorobenzenesulfonyl group and a 2-ethoxybenzamide moiety. Its structure suggests potential applications in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the fluorobenzenesulfonyl group enhances metabolic stability and binding affinity, while the ethoxybenzamide substituent may contribute to solubility and target interaction. This compound is suited for research in kinase inhibition or GPCR modulation due to its rigid, heterocyclic framework. High purity and well-defined synthetic pathways ensure reproducibility for experimental use. Suitable for structure-activity relationship (SAR) studies in therapeutic development.
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide structure
1005302-01-1 structure
Product name:2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS No:1005302-01-1
MF:C24H23FN2O4S
MW:454.513828516006
CID:5507449

2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-ethoxy-N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-
    • 2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
    • Inchi: 1S/C24H23FN2O4S/c1-2-31-23-8-4-3-7-21(23)24(28)26-19-12-9-17-6-5-15-27(22(17)16-19)32(29,30)20-13-10-18(25)11-14-20/h3-4,7-14,16H,2,5-6,15H2,1H3,(H,26,28)
    • InChI Key: UPOBVIFFWJMCOI-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C1=CC=C(F)C=C1)(=O)=O)(=O)C1=CC=CC=C1OCC

2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2051-0171-3mg
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1005302-01-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2051-0171-2mg
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1005302-01-1 90%+
2mg
$59.0 2023-05-17
A2B Chem LLC
BA60386-10mg
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1005302-01-1
10mg
$252.00 2024-04-20
Life Chemicals
F2051-0171-5μmol
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1005302-01-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2051-0171-10mg
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1005302-01-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2051-0171-1mg
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1005302-01-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2051-0171-10μmol
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1005302-01-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2051-0171-5mg
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1005302-01-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2051-0171-2μmol
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1005302-01-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2051-0171-4mg
2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1005302-01-1 90%+
4mg
$66.0 2023-05-17

Additional information on 2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Research Brief on 2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS: 1005302-01-1)

Recent studies on the compound 2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS: 1005302-01-1) have highlighted its potential as a promising candidate in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound, characterized by its unique structural features, has been the subject of extensive research due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

The synthesis and characterization of 2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide have been reported in several recent publications. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the compound's structure and purity. Additionally, computational studies, including molecular docking and density functional theory (DFT) calculations, have provided insights into the compound's binding affinity and interaction with biological targets.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways involved in inflammation and cancer progression. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are critical mediators of inflammatory responses. Furthermore, preliminary data suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines, making it a potential candidate for further development as an anticancer agent.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic properties. Current research efforts are focused on structural modifications to enhance its bioavailability and reduce potential off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance the compound through preclinical development stages.

In conclusion, 2-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide represents a compelling area of research in the quest for new therapeutic agents. Its multifaceted pharmacological profile and potential applications in treating various diseases underscore the importance of continued investigation. Future studies will likely explore its mechanisms of action in greater detail and evaluate its safety and efficacy in clinical settings.

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd